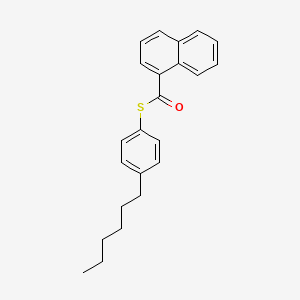
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine is an organic compound with the molecular formula C13H19NO3 It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with tert-butylamine and an oxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding nitrones.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrones and amines.
Medicine: Investigated for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceutical compounds.
Industry: Used in the synthesis of fine chemicals and as a precursor for other specialized compounds.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine involves the formation of reactive intermediates, such as nitrones, through oxidation. These intermediates can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate: Similar in structure but contains a carbamate group instead of an oxaziridine ring.
2-tert-Butyl-4-methoxyphenol: Contains a methoxy group and a phenol group, differing in functional groups and reactivity.
3-tert-Butyl-4-hydroxyanisole: Contains a hydroxyanisole group, differing in functional groups and applications.
Uniqueness
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine is unique due to its oxaziridine ring, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and as a probe in biological studies.
Eigenschaften
CAS-Nummer |
23921-86-0 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
2-tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(17-14)9-6-7-10(15-4)11(8-9)16-5/h6-8,12H,1-5H3 |
InChI-Schlüssel |
VYTBNEZSJQCBGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(O1)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
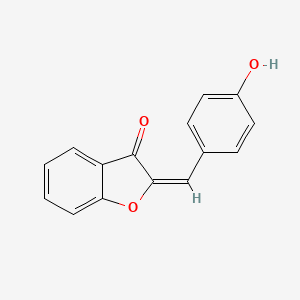
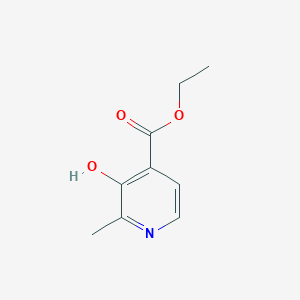
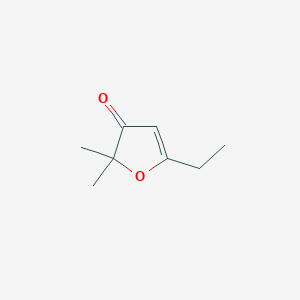
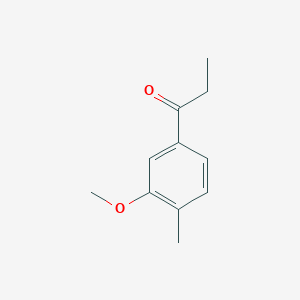
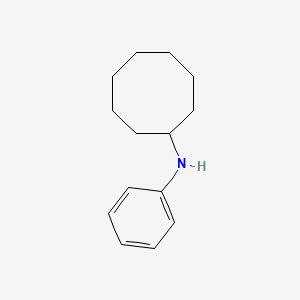


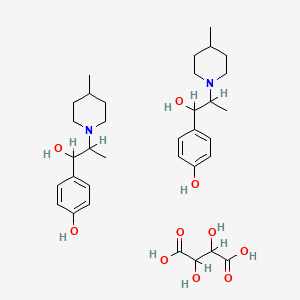
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
